3-Methylisoxazol-5-YL trifluoromethanesulfonate CAS number 1363210-15-4
3-Methylisoxazol-5-YL trifluoromethanesulfonate CAS number 1363210-15-4
The Electrophilic Linchpin for Isoxazole Functionalization
Executive Summary
3-Methylisoxazol-5-yl trifluoromethanesulfonate (CAS 1363210-15-4 ) represents a critical high-value intermediate in modern medicinal chemistry. Unlike its halogenated counterparts (5-chloro or 5-bromo isoxazoles), this triflate derivative offers superior reactivity profiles in transition-metal catalyzed cross-coupling reactions. It serves as a "masked" electrophile, enabling the rapid installation of the 3-methylisoxazole pharmacophore—a privileged scaffold found in antibiotics (e.g., Sulfamethoxazole), COX-2 inhibitors (e.g., Valdecoxib), and various kinase inhibitors.
This guide details the synthesis, stability, and application of this compound, focusing on its role as a versatile building block for divergent synthesis.
Chemical Profile & Specifications
| Property | Specification |
| CAS Number | 1363210-15-4 |
| IUPAC Name | 3-Methyl-1,2-oxazol-5-yl trifluoromethanesulfonate |
| Molecular Formula | C₅H₄F₃NO₄S |
| Molecular Weight | 231.15 g/mol |
| Appearance | Yellow to Brown Solid / Oil (purity dependent) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile |
| Stability | Moisture sensitive; hydrolyzes to 3-methylisoxazol-5(4H)-one |
Synthesis Strategy: The Enol-Triflate Transformation
The synthesis of CAS 1363210-15-4 relies on trapping the enol tautomer of 3-methylisoxazol-5(4H)-one . While the starting material exists in equilibrium between the keto (CH2) and enol (OH) forms, the use of a hard electrophile like triflic anhydride (
Protocol: Preparation from 3-Methylisoxazol-5(4H)-one
Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of triflic anhydride.
Reagents:
-
3-Methylisoxazol-5(4H)-one (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
) (1.1 equiv) -
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with 3-methylisoxazol-5(4H)-one and anhydrous DCM under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add
dropwise over 10 minutes. The solution may become slightly yellow. -
Activation: Add
dropwise via syringe pump or pressure-equalizing addition funnel. Maintain internal temperature below -60°C to prevent decomposition. -
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Note: The triflate is UV active; the starting ketone is less so).
-
Quench & Workup: Quench with cold saturated
. Extract rapidly with DCM. Wash organic layer with cold brine. -
Purification: Dry over
and concentrate in vacuo at low temperature (<30°C). Flash chromatography on silica gel (neutralized with 1% in Hexanes/EtOAc) is often required to isolate the pure triflate.
Critical Insight: The 5-position triflate is highly activated. Avoid prolonged exposure to silica gel, which is slightly acidic and can catalyze hydrolysis back to the isoxazolone.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthesis of 3-methylisoxazol-5-yl triflate and its divergent application in Pd-catalyzed cross-coupling.
Reactivity & Applications
The trifluoromethanesulfonate group is a "super-leaving group" (approx.
A. Suzuki-Miyaura Cross-Coupling
This is the primary application for CAS 1363210-15-4. It allows for the coupling of the isoxazole core to aryl or heteroaryl boronic acids.
-
Why use the Triflate? 5-Halo-isoxazoles are often sluggish in oxidative addition with Pd(0) due to the electron-rich nature of the heterocycle. The triflate lowers the activation energy for oxidative addition, enabling couplings at lower temperatures (60–80°C) compared to chlorides (>100°C).
-
Protocol Insight: Use mild bases like
or rather than strong alkoxides to prevent cleavage of the triflate ester. -
Catalyst Recommendation:
or are standard. For sterically hindered boronic acids, switch to Buchwald precatalysts (e.g., XPhos Pd G2).
B. Buchwald-Hartwig Amination
Direct amination of the 5-position is crucial for synthesizing sulfamethoxazole analogs.
-
Mechanism: The triflate undergoes oxidative addition to Pd(0), followed by amine coordination and reductive elimination.
-
Advantage: Avoids the harsh conditions of
reactions, which often require high heat and can degrade the isoxazole ring.
C. Stability Considerations
The C5-O bond in isoxazolyl triflates is susceptible to nucleophilic attack.
-
Hydrolysis: In the presence of water and heat, it reverts to the isoxazolone. Strict anhydrous conditions are required during storage and reaction setup.
-
Storage: Long-term storage should be in a freezer (-20°C) under Argon. If the solid turns brown/black, it indicates decomposition and liberation of triflic acid.
References
-
Sigma-Aldrich. 3-Methylisoxazol-5-yl trifluoromethanesulfonate Product Sheet. Link
-
Ackerman, L., et al. (2015). "Multimetallic Catalysed Cross-Coupling of Aryl Bromides With Aryl Triflates." Nature.[1] (Demonstrates the orthogonality of aryl triflates in coupling). Link
-
Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[2] Current Opinion in Drug Discovery & Development. (Context on isoxazole pharmacophores).
- Verrier, C., et al. (2011). "Pd-catalyzed cross-coupling of isoxazolyl triflates." Chemistry – A European Journal.
